![molecular formula C6H11N3 B1528697 5-ethyl-1-methyl-1H-pyrazol-3-amine CAS No. 1248011-02-0](/img/structure/B1528697.png)
5-ethyl-1-methyl-1H-pyrazol-3-amine
Overview
Description
“5-ethyl-1-methyl-1H-pyrazol-3-amine” is a heterocyclic compound . It is used as a building block in organic synthesis . The empirical formula is C6H11N3 and the molecular weight is 125.17 .
Molecular Structure Analysis
The molecular structure of “5-ethyl-1-methyl-1H-pyrazol-3-amine” can be represented by the SMILES string NC1=NN(CC)C(C)=C1
. The InChI code is 1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8)
.
Physical And Chemical Properties Analysis
“5-ethyl-1-methyl-1H-pyrazol-3-amine” is a solid . It has a certain solubility in alcohol solvents and strongly polar dimethyl sulfoxide .
Scientific Research Applications
Pharmaceutical Drug Synthesis
“5-ethyl-1-methyl-1H-pyrazol-3-amine” serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its structural similarity to imidazole, which is a core component of many biologically active compounds, makes it valuable in drug development . This compound can be used to create analogs with potential antibacterial, antifungal, and antiviral properties.
Agrochemical Research
In agrochemical research, this compound can be utilized to develop new pesticides and herbicides. Its pyrazole core is often found in compounds with herbicidal and insecticidal activities, providing a pathway for the creation of novel agrochemical agents .
Organic Synthesis
As an intermediate in organic synthesis, “5-ethyl-1-methyl-1H-pyrazol-3-amine” is instrumental in constructing complex molecules. It can participate in various chemical reactions, contributing to the synthesis of diverse organic compounds with potential applications in different industries .
Biomedical Research
This compound’s derivatives could be investigated for their therapeutic potential. Given the wide range of biological activities exhibited by imidazole derivatives, such as anti-inflammatory and antitumor effects, there is a possibility of discovering new treatments for various diseases .
Safety and Hazards
“5-ethyl-1-methyl-1H-pyrazol-3-amine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement “H301” which means it is toxic if swallowed . The precautionary statements are “P301 + P310”, which means if swallowed, immediately call a poison center or doctor .
Future Directions
“5-ethyl-1-methyl-1H-pyrazol-3-amine” can be used as a building block in the preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines . It can also be used for the modification and synthesis of drug molecules and bioactive molecules , suggesting potential applications in pharmaceutical and biomedical research.
properties
IUPAC Name |
5-ethyl-1-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-4-6(7)8-9(5)2/h4H,3H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYPLFTEUENGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-methyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.